molecular formula C6H10ClN3 B2508915 (1S)-1-pyrimidin-2-ylethanamine;hydrochloride CAS No. 2095456-37-2

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride

Cat. No.: B2508915
CAS No.: 2095456-37-2
M. Wt: 159.62
InChI Key: YSFPQOISZUZLBH-JEDNCBNOSA-N
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Description

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride is a chemical compound with a pyrimidine ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-pyrimidin-2-ylethanamine;hydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-pyrimidin-2-ylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrimidine ring.

Scientific Research Applications

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. Additionally, in the industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1S)-1-pyrimidin-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S)-1-pyrimidin-2-ylethanamine;hydrochloride include other pyrimidine derivatives and ethanamine compounds. Examples include 2-amino-4-methylpyrimidine and 1-phenylethanamine.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring and an ethanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPQOISZUZLBH-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CC=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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